molecular formula C22H19ClN2O5S2 B2377780 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide CAS No. 921798-13-2

3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2377780
CAS No.: 921798-13-2
M. Wt: 490.97
InChI Key: GCQLMXCLGAMLKV-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a sulfonyl group, a benzofuran moiety, and a thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thiourea.

    Coupling Reactions: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Sulfonylation: The sulfonyl group is introduced through sulfonyl chloride reagents under basic conditions.

    Final Amide Formation: The final step involves the formation of the amide bond through the reaction of the sulfonylated intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to benzofuranones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-bromophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide
  • 3-((4-fluorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide
  • 3-((4-methylphenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide

Uniqueness

What sets 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzofuran and thiazole rings also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-2-29-18-5-3-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)10-11-32(27,28)16-8-6-15(23)7-9-16/h3-9,12-13H,2,10-11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQLMXCLGAMLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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